molecular formula C23H23NO5S B11073455 Methyl {4-[(diphenylmethyl)sulfamoyl]-2-methylphenoxy}acetate

Methyl {4-[(diphenylmethyl)sulfamoyl]-2-methylphenoxy}acetate

Cat. No.: B11073455
M. Wt: 425.5 g/mol
InChI Key: WQKUTVKPXPFGDJ-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylamino group, a sulfonyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzhydrylamino Intermediate: This step involves the reaction of benzhydrylamine with a suitable sulfonyl chloride under basic conditions to form the benzhydrylamino sulfonyl intermediate.

    Coupling with Methoxyphenol: The intermediate is then reacted with methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the product with methyl acetate under acidic conditions to yield METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Halogenated or nitrated phenoxy derivatives

Scientific Research Applications

METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{4-[(DIPHENYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE
  • METHYL 2-{4-[(TRIPHENYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE

Uniqueness

METHYL 2-{4-[(BENZHYDRYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[4-(benzhydrylsulfamoyl)-2-methylphenoxy]acetate

InChI

InChI=1S/C23H23NO5S/c1-17-15-20(13-14-21(17)29-16-22(25)28-2)30(26,27)24-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,23-24H,16H2,1-2H3

InChI Key

WQKUTVKPXPFGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(=O)OC

Origin of Product

United States

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